molecular formula C7H2F7N B6240021 2-fluoro-3,5-bis(trifluoromethyl)pyridine CAS No. 119071-61-3

2-fluoro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B6240021
CAS No.: 119071-61-3
M. Wt: 233.09 g/mol
InChI Key: VGTZJUOUIJJLLY-UHFFFAOYSA-N
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Description

2-fluoro-3,5-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms significantly alters its reactivity and stability, making it a valuable compound in various scientific and industrial applications. This compound is particularly notable for its electron-withdrawing trifluoromethyl groups, which enhance its chemical stability and influence its behavior in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes utilize advanced fluorination technologies and equipment to ensure efficient and cost-effective production. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .

Scientific Research Applications

2-fluoro-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3,5-bis(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include nucleophilic attack and subsequent substitution reactions, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3,5-bis(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its electron-withdrawing capability, making it more stable and less reactive compared to other fluorinated pyridines .

Properties

IUPAC Name

2-fluoro-3,5-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTZJUOUIJJLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119071-61-3
Record name 2-fluoro-3,5-bis(trifluoromethyl)pyridine
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